molecular formula C19H11F3N2O2 B2692578 (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1010525-37-7

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2692578
CAS No.: 1010525-37-7
M. Wt: 356.304
InChI Key: CTPDHXPIMSDQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound that features a benzofuran moiety, a cyano group, and a trifluoromethylated phenyl group

Biochemical Analysis

Biochemical Properties

The compound 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit inhibitory effects on Src kinase .

Cellular Effects

3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide within cells and tissues is an important aspect of its biochemical properties . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and any effects on its activity or function are crucial to understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Trifluoromethylated Phenyl Group: This step involves the coupling of the benzofuran derivative with a trifluoromethylated phenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The trifluoromethylated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(methyl)phenyl]prop-2-enamide:

Uniqueness

The presence of the trifluoromethyl group in (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide distinguishes it from similar compounds. This group enhances the compound’s metabolic stability, lipophilicity, and overall bioactivity, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-3-(1-benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)15-6-2-3-7-16(15)24-18(25)13(11-23)10-14-9-12-5-1-4-8-17(12)26-14/h1-10H,(H,24,25)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDHXPIMSDQLA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.